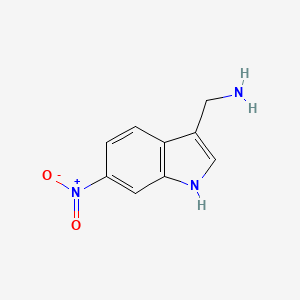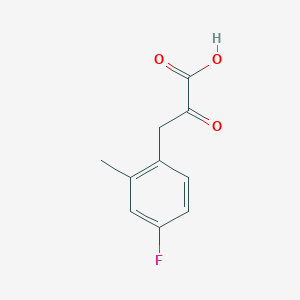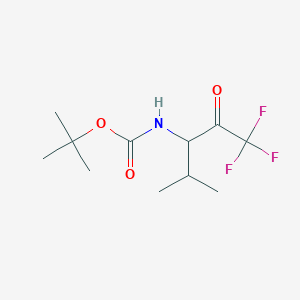
(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The trifluoromethyl group adds unique chemical properties, making this compound valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process involves the same reagents and conditions but with enhanced control over temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Major Products
Substitution: Free amine.
Reduction: Alcohol.
Oxidation: Carboxylic acid
Scientific Research Applications
3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The trifluoromethyl group influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-amino)-1,1,1-trifluoro-4-methyl-2-pentanone: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
3-(Fmoc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone is unique due to the combination of the Boc protecting group and the trifluoromethyl group. The Boc group provides stability and ease of removal under mild conditions, while the trifluoromethyl group imparts unique electronic and steric properties, making this compound highly versatile in synthetic applications .
Properties
Molecular Formula |
C11H18F3NO3 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C11H18F3NO3/c1-6(2)7(8(16)11(12,13)14)15-9(17)18-10(3,4)5/h6-7H,1-5H3,(H,15,17) |
InChI Key |
KYTKVLLJAXHCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)

![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)



amine](/img/structure/B13540285.png)
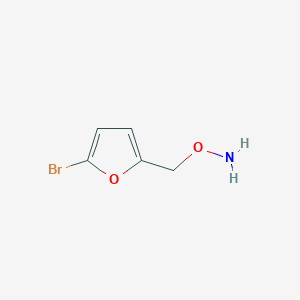
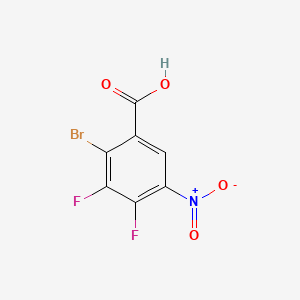
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)

